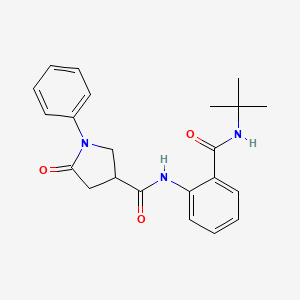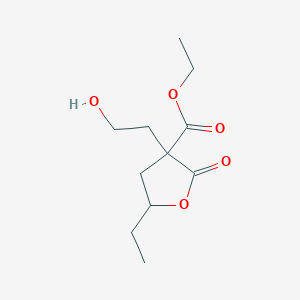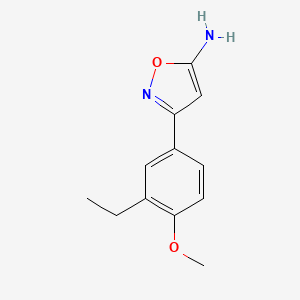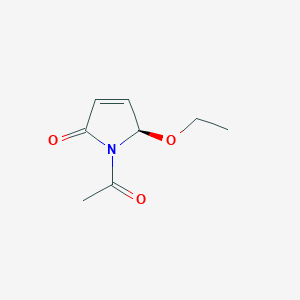![molecular formula C9H10N4O B12890338 1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one CAS No. 89407-11-4](/img/structure/B12890338.png)
1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings connected via a methylene bridge and an ethanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone can be synthesized through a multi-step process involving the formation of pyrazole rings followed by their connection via a methylene bridge. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically involve refluxing in ethanol-water mixtures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
- 1-(1-Methylpyrazol-4-yl)ethanone
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol
Uniqueness: 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone is unique due to its dual pyrazole structure connected via a methylene bridge, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Propiedades
Número CAS |
89407-11-4 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-[2-(pyrazol-1-ylmethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H10N4O/c1-8(14)9-3-5-11-13(9)7-12-6-2-4-10-12/h2-6H,7H2,1H3 |
Clave InChI |
IYHNJZQXXDMNHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=NN1CN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12890256.png)


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)

![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)





![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
